molecular formula C10H8BrN3 B2641142 5-Bromo-4-pyridin-2-ylpyridin-2-amine CAS No. 1381937-63-8

5-Bromo-4-pyridin-2-ylpyridin-2-amine

Cat. No.: B2641142
CAS No.: 1381937-63-8
M. Wt: 250.099
InChI Key: QNIBRKJVGKTGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-pyridin-2-ylpyridin-2-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-pyridin-2-ylpyridin-2-amine typically involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses commercially available 5-bromo-2-methylpyridin-3-amine as a starting material. The reaction is carried out in the presence of arylboronic acids, which react with the brominated pyridine derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium catalysts and arylboronic acids remains consistent, with optimizations made to improve yield and reduce production costs. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-pyridin-2-ylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It participates in coupling reactions, such as the Suzuki cross-coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Arylboronic Acids: React with the brominated pyridine derivative.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

5-Bromo-4-pyridin-2-ylpyridin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-pyridin-2-ylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-4-pyridin-2-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-6-14-10(12)5-7(8)9-3-1-2-4-13-9/h1-6H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIBRKJVGKTGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NC=C2Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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